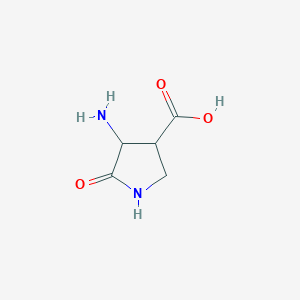
4-Amino-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring with an amino group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165°C) to form the desired pyrrolidine ring . Another approach includes the use of proline derivatives, where the carboxylic group at position 5 is coupled to side chains .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free condensation reactions, which are advantageous due to their reduced environmental impact and cost-effectiveness. These methods typically employ high temperatures and specific catalysts to drive the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-Amino-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including antioxidant and anticancer properties
Mechanism of Action
The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it has been shown to activate the Nrf2 transduction pathway, which plays a role in cellular defense mechanisms .
Comparison with Similar Compounds
4-Amino-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Oxopyrrolidine-3-carboxylic acid: Lacks the amino group at the 4-position, which can significantly alter its biological activity.
1-Substituted 5-Oxopyrrolidine-3-carboxylic acids: These compounds have various substituents at the 1-position, leading to different properties and applications.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring structure but differ in the position and nature of functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
4-amino-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-3-2(5(9)10)1-7-4(3)8/h2-3H,1,6H2,(H,7,8)(H,9,10) |
InChI Key |
QLAGNSQDEXBBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


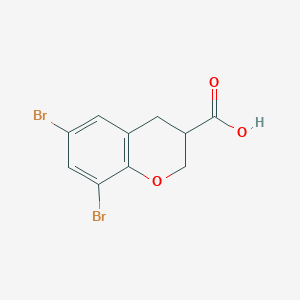
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)

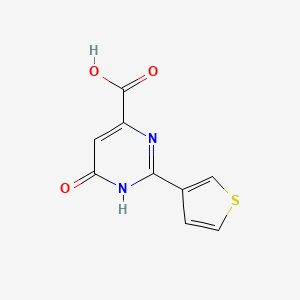


![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
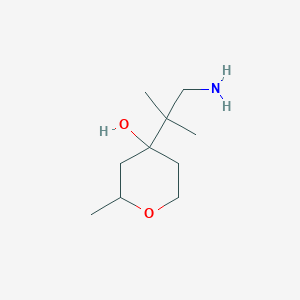

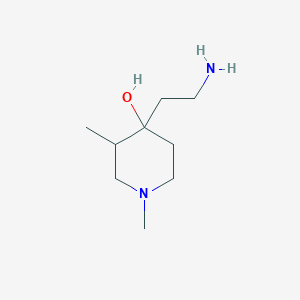
![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
![2-[4-(Aminomethyl)oxan-4-yl]propan-2-ol](/img/structure/B13180313.png)
